5-Bromo-2-fluoro-4-methylaniline hydrochloride

Description

Chemical Classification and Nomenclature of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride

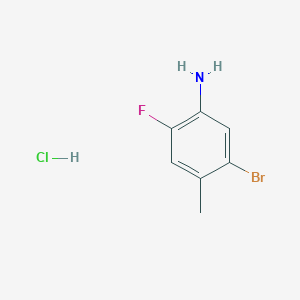

This compound belongs to the chemical class of halogenated aromatic amines, specifically categorized as a trisubstituted aniline derivative salt. The compound exhibits the molecular formula C7H8BrClFN with a molecular weight of 240.50 grams per mole, as established through comprehensive analytical characterization. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the positions of substitutions relative to the amino group on the benzene ring. The compound represents a hydrochloride salt form of the parent amine 5-Bromo-2-fluoro-4-methylaniline, which carries the Chemical Abstracts Service registry number 945244-29-1 for the free base form.

The nomenclature system for this compound reflects the precise positioning of three distinct substituents on the aniline backbone. The bromine atom occupies the 5-position, the fluorine atom resides at the 2-position, and the methyl group is located at the 4-position, all numbered relative to the amino group at position 1. Alternative systematic names include 5-bromo-2-fluoro-4-methylbenzenamine hydrochloride and 5-bromo-2-fluoro-4-methylphenylamine hydrochloride, reflecting different acceptable nomenclature conventions within chemical literature. The hydrochloride salt formation occurs through protonation of the amino group by hydrochloric acid, resulting in enhanced water solubility and crystalline stability compared to the free base form.

Structural characterization reveals an aromatic ring system with electron-withdrawing halogen substituents and an electron-donating methyl group, creating a complex electronic environment that influences the compound's chemical behavior. The presence of both bromine and fluorine atoms provides unique opportunities for selective chemical transformations, as these halogens exhibit different reactivity patterns in various synthetic protocols. The compound's classification extends to its role as a pharmaceutical intermediate and synthetic building block, particularly relevant in the development of specialized organic compounds requiring specific halogenation patterns.

Historical Context in Halogenated Aniline Research

The development of halogenated aniline compounds traces its origins to the foundational work in aniline chemistry that began in the early 19th century, establishing the groundwork for modern synthetic organic chemistry. Aniline itself was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, initially named Crystallin, followed by subsequent identifications by Friedlieb Runge in 1834 and Carl Julius Fritzsche in 1840. These early discoveries laid the foundation for understanding aromatic amine chemistry and created the conceptual framework for developing substituted aniline derivatives, including halogenated variants that would emerge decades later.

The systematic investigation of halogenated anilines gained momentum during the late 19th and early 20th centuries as synthetic methodologies advanced and the pharmaceutical industry began recognizing the unique properties imparted by halogen substituents. Historical research demonstrated that halogenated aromatic compounds often exhibited enhanced biological activity and improved pharmacological properties compared to their non-halogenated counterparts. The specific combination of bromine and fluorine substituents in aniline derivatives represents a relatively recent development in this historical progression, emerging as synthetic capabilities advanced to allow precise control over multiple halogenation sites.

Contemporary research into halogenated anilines has revealed their occurrence as natural products, challenging previous assumptions about their exclusively synthetic origins. Recent investigations have identified halogenated anilines, including tribromoaniline and trichloroaniline derivatives, as natural products biosynthesized by marine microorganisms, expanding our understanding of these compounds beyond synthetic chemistry. This discovery has reinvigorated interest in halogenated aniline chemistry and provided new perspectives on the biological significance of these compounds in natural systems.

The evolution of synthetic methodologies for producing halogenated anilines has progressed from classical electrophilic aromatic substitution approaches to sophisticated modern techniques that enable selective introduction of multiple different halogens. Advanced synthetic protocols now permit the controlled synthesis of compounds like 5-Bromo-2-fluoro-4-methylaniline through strategic use of N,N-dialkylaniline N-oxides as intermediates, allowing regioselective halogenation with different halogenating agents. These methodological advances have made complex polyhalogenated anilines more accessible for research and commercial applications, contributing to their growing importance in pharmaceutical and materials science.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position within organic and medicinal chemistry due to its unique electronic properties and synthetic versatility as a pharmaceutical building block. The compound functions as a crucial reagent in the synthesis of Pan-RAF inhibitors, which represent an important class of therapeutic agents under investigation for cancer treatment applications. This medicinal chemistry application demonstrates the compound's value in developing targeted therapies that address specific molecular pathways involved in oncological processes. The strategic placement of halogen substituents provides optimal electronic and steric properties necessary for effective protein-ligand interactions in these therapeutic contexts.

The synthetic utility of this compound extends beyond pharmaceutical applications to encompass broader organic synthesis methodologies. Halogenated anilines serve as versatile intermediates for cross-coupling reactions, lithium-halogen exchange processes, and classical Grignard reactions, representing fundamental carbon-carbon bond formation strategies in synthetic organic chemistry. The presence of both bromine and fluorine atoms in this compound provides multiple reactive sites for sequential transformations, enabling complex synthetic sequences that build molecular complexity through stepwise functional group manipulations.

Research investigations have established that electron-rich aryl halides, including compounds like 5-Bromo-2-fluoro-4-methylaniline derivatives, present unique challenges and opportunities in synthetic chemistry. The electron-donating nature of the amino group conflicts with the electron-withdrawing effects of halogen substituents, creating a complex electronic environment that influences reactivity patterns and selectivity outcomes. Modern synthetic approaches have addressed these challenges through innovative methodologies involving N,N-dialkylaniline N-oxides, which temporarily modify the electronic properties of the aromatic system to facilitate controlled halogenation reactions.

The medicinal chemistry significance of halogenated anilines encompasses their role in optimizing pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine substitution, in particular, has become a cornerstone strategy in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and protein binding characteristics without introducing significant steric bulk. The combination of bromine and fluorine substituents in this compound provides a balanced approach to molecular optimization, offering both synthetic flexibility through the bromine site and pharmacological enhancement through fluorine incorporation.

| Application Area | Significance | Key Properties |

|---|---|---|

| Pharmaceutical Synthesis | Pan-RAF inhibitor precursor | Targeted protein interactions |

| Cross-coupling Chemistry | Versatile coupling partner | Selective halogen reactivity |

| Medicinal Chemistry | Drug property optimization | Enhanced pharmacokinetics |

| Materials Science | Specialized intermediate | Unique electronic properties |

Relationship to Parent Compound and Structural Isomers

The relationship between this compound and its parent compound 5-Bromo-2-fluoro-4-methylaniline demonstrates the importance of salt formation in pharmaceutical and synthetic chemistry applications. The parent compound, bearing Chemical Abstracts Service number 945244-29-1, exists as a free base with molecular formula C7H7BrFN and molecular weight 204.04 grams per mole. Salt formation with hydrochloric acid increases the molecular weight to 240.50 grams per mole while significantly enhancing water solubility and chemical stability under ambient storage conditions.

Structural analysis reveals that the parent compound and its hydrochloride salt maintain identical substitution patterns on the aromatic ring, with differences arising solely from protonation state of the amino group. The parent compound exhibits computed properties indicating specific electronic distributions and molecular geometries that influence its chemical behavior and biological interactions. InChI structural identifiers for both forms confirm their structural relationship while distinguishing the salt form through inclusion of the chloride counterion in molecular representations.

Investigation of structural isomers reveals the existence of closely related compounds that demonstrate the importance of precise substitution patterns in determining chemical and biological properties. A significant structural isomer, 5-Bromo-4-fluoro-2-methylaniline, differs only in the positional arrangement of fluorine and methyl substituents, yet exhibits distinct chemical characteristics and safety profiles. This isomer carries Chemical Abstracts Service number 627871-16-3 and demonstrates different hazard classifications, highlighting how subtle structural modifications can significantly impact compound properties and applications.

Comparative analysis of substitution patterns reveals that the 5-bromo-2-fluoro-4-methyl arrangement provides optimal electronic properties for specific synthetic applications, while alternative arrangements may favor different reaction pathways or biological activities. The positioning of the fluorine atom at the 2-position relative to the amino group creates unique electronic interactions that influence both the basicity of the amino group and the reactivity of other positions on the aromatic ring. Similarly, the 4-methyl substitution provides electron donation that partially counteracts the electron-withdrawing effects of the halogen substituents.

Molecular modeling studies and computational analyses have established that different isomeric arrangements of halogen and methyl substituents on the aniline framework result in varying degrees of pyramidalization of the amino group and different extents of conjugation with the aromatic ring system. These structural variations directly impact the compounds' abilities to participate in specific chemical transformations and biological interactions, emphasizing the critical importance of precise substitution patterns in pharmaceutical and synthetic applications.

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 | C7H7BrFN | Parent free base form |

| 5-Bromo-2-fluoro-4-methylaniline HCl | 1820619-16-6 | C7H8BrClFN | Hydrochloride salt |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | C7H7BrFN | Positional isomer |

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNYNRGQPMYJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration

- The nitration step is critical to introduce a nitro group at the 5-position of the aromatic ring.

- Typically performed using a nitrating mixture of nitric acid and sulfuric acid under controlled temperature (0–5 °C) to avoid over-nitration or side reactions.

- The regioselectivity is influenced by the directing effects of the fluorine and methyl substituents.

- The reaction is monitored by TLC or HPLC to confirm formation of the nitro intermediate.

Reduction

- The nitro group is reduced to an amine to yield 5-amino-2-fluoro-4-methylaniline.

- Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere is preferred for cleaner conversion.

- Alternatively, chemical reductants such as iron powder in hydrochloric acid or tin(II) chloride can be used, especially in batch processes.

- The reaction conditions are optimized to avoid over-reduction or dehalogenation of sensitive substituents.

Formation of Hydrochloride Salt

- The free base 5-bromo-2-fluoro-4-methylaniline is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl.

- This step enhances the compound’s stability, crystallinity, and ease of handling.

- The salt is isolated by filtration or crystallization from suitable solvents such as ethanol or ethyl acetate.

Industrial Scale Considerations

- Continuous flow reactors have been implemented to improve reaction control, yield, and safety, especially for nitration and bromination steps.

- Automated systems enable precise temperature and reagent dosing, minimizing impurities and enhancing reproducibility.

- Solvent recovery and recycling are integrated to reduce environmental impact.

- Purification steps typically involve crystallization and washing to achieve high purity (>99%) suitable for pharmaceutical intermediates.

Reaction Conditions and Reagents Summary Table

| Reaction Step | Typical Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 (mixed acid) | Sulfuric acid | 0–5 °C | Controlled addition rate critical |

| Reduction | Pd/C + H2 or Fe/HCl or SnCl2 | Ethanol, water | 25–60 °C | Avoid dehalogenation |

| Bromination | Br2 or NBS | Acetic acid, DCM | 20–40 °C | Amino group directs substitution |

| Salt formation | HCl gas or aqueous HCl | Ethanol, ether | Ambient | Crystallization improves purity |

Research Findings and Optimization Notes

- Studies indicate that the nitration step is the rate-limiting and most sensitive stage, requiring strict temperature control to prevent dinitration or degradation.

- Catalytic hydrogenation is preferred over chemical reduction for scalability and environmental reasons.

- Bromination selectivity is enhanced by using NBS under mild conditions rather than elemental bromine, reducing side reactions.

- Formation of the hydrochloride salt improves shelf-life and facilitates downstream applications in medicinal chemistry.

- Analytical methods such as NMR, HPLC, and mass spectrometry are routinely employed to confirm structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylaniline hydrochloride undergoes various types of chemical reactions:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different substituent.

Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted anilines, while oxidation can produce corresponding nitro compounds.

Scientific Research Applications

Chemistry

5-Bromo-2-fluoro-4-methylaniline hydrochloride is utilized as a key intermediate in the synthesis of complex organic molecules. Its unique substituents allow for various chemical reactions:

- Substitution Reactions : The presence of electron-withdrawing groups facilitates nucleophilic aromatic substitution.

- Cross-Coupling Reactions : The bromine atom can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Reacts with nucleophiles under basic conditions. |

| Cross-Coupling | Participates in reactions with palladium catalysts. |

Biology

The compound has been investigated for its biochemical interactions, particularly in relation to enzyme studies:

- Enzyme Probes : It serves as a probe in biochemical assays to study enzyme interactions.

- Cancer Research : The compound has been identified as a reagent in synthesizing Pan-RAF inhibitors, which target RAF kinases involved in cell signaling pathways crucial for tumor growth regulation.

Medicine

In medicinal chemistry, this compound acts as an intermediate for developing pharmaceutical compounds:

- Drug Development : Its derivatives are being explored for potential anticancer agents and enzyme inhibitors.

| Application | Potential Use |

|---|---|

| Anticancer Agents | Targeting specific pathways involved in tumor growth. |

| Enzyme Inhibitors | Modulating enzyme activity for therapeutic benefits. |

Industry

The compound is also relevant in industrial applications:

- Dyes and Pigments : It is used in producing specialty chemicals, including dyes and pigments.

- Polymeric Materials : Researchers are exploring its role in creating novel polymers with specific properties due to its functional groups.

Case Study 1: Synthesis of Pan-RAF Inhibitors

Research has shown that this compound is integral in synthesizing Pan-RAF inhibitors. These compounds have demonstrated efficacy in preclinical models targeting various cancers by inhibiting the RAF/MEK/ERK signaling pathway.

Case Study 2: Enzyme Interaction Studies

In a study focusing on enzyme interactions, the compound was used to probe the activity of sirtuin 6 (SIRT6), leading to insights into its role in regulating histone levels in human hepatocellular carcinoma cells. This finding highlights its potential application in cancer therapeutics.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylaniline hydrochloride involves its interaction with various molecular targets. For example, in biochemical assays, it can bind to specific enzymes, altering their activity. The exact pathways depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The positional arrangement of substituents significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects : The electron-withdrawing Br and F substituents influence reactivity. For example, 5-Bromo-2-fluoro-4-methylaniline exhibits greater electrophilic aromatic substitution reactivity compared to its isomer 2-Bromo-5-fluoro-4-methylaniline due to the para-directing nature of the methyl group.

- Solubility : The hydrochloride salt form (CAS: 1820619-16-6) enhances water solubility compared to the free base, making it preferable in aqueous reaction systems.

Market and Industrial Relevance

- Production Costs : The global production cost for 5-Bromo-2-fluoro-4-methylaniline is estimated at $12,500–$15,000 per ton (2025), lower than 2-Bromo-4-fluorobenzylamine hydrochloride ($18,000–$20,000/ton) due to simpler synthesis.

- Regulatory Status: 5-Bromo-2-fluoro-4-methylaniline hydrochloride is classified as non-hazardous under standard handling protocols, whereas 2-Bromo-4-fluorobenzylamine hydrochloride requires stricter ventilation controls due to higher volatility.

Challenges and Opportunities

Biological Activity

5-Bromo-2-fluoro-4-methylaniline hydrochloride is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 240.50 g/mol. It contains a bromine atom, a fluorine atom, and a methyl group attached to an aniline structure, making it a halogenated derivative of aniline. The presence of these functional groups suggests potential biological activities that merit investigation.

1. Cancer Research Applications

This compound has been identified as a reagent in the synthesis of Pan-RAF inhibitors. These inhibitors target RAF kinases, which play a crucial role in cell signaling pathways that regulate cell growth and survival. The compound's ability to interact with these targets positions it as a candidate for further research in cancer therapeutics.

2. Antimicrobial Properties

Recent studies have indicated that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, derivatives containing halogen and methyl substituents have shown effectiveness against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, its structural analogs demonstrate significant antibacterial and antifungal activities, suggesting potential efficacy in this area .

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. A notable method involves the treatment of 4-chloroaniline with fluorinated phenyl boronic acid under specific reaction conditions, yielding the desired compound efficiently .

Case Study 1: Synthesis and Biological Evaluation

In a recent study focusing on the synthesis of halogenated anilines, researchers synthesized this compound and evaluated its biological properties. The compound was shown to have high gastrointestinal absorption potential, making it suitable for oral administration in drug formulations.

Case Study 2: Anticancer Activity

Another investigation explored the anticancer potential of similar halogenated anilines. The study found that these compounds could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer progression. Although direct studies on this compound are still needed, the findings suggest that it may possess comparable properties .

Research Findings Summary Table

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.50 g/mol |

| Biological Activities | Potential anticancer activity; antimicrobial properties |

| Synthesis Method | Treatment of 4-chloroaniline with fluorinated phenyl boronic acid |

| Gastrointestinal Absorption | High potential for oral bioavailability |

Q & A

Q. How does the methyl group at the 4-position influence the compound’s crystallinity and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.